

Spectroscopic Profile of 4-bromo-2-thiophenecarboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-thiophenecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-bromo-2-thiophenecarboxylic acid**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

4-bromo-2-thiophenecarboxylic acid is a heterocyclic compound with the chemical formula $C_5H_3BrO_2S$.^[1] Its structure consists of a thiophene ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position.

Property	Value
Molecular Formula	$C_5H_3BrO_2S$
Molecular Weight	207.05 g/mol
CAS Number	16694-18-1
Appearance	White to light yellow powder or crystals
Melting Point	120.0 to 124.0 °C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The ^1H NMR spectrum of **4-bromo-2-thiophenecarboxylic acid** is expected to show signals for the two aromatic protons on the thiophene ring and the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The acidic proton of a carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, often between 10-13 ppm. The two non-equivalent aromatic protons on the thiophene ring would likely appear as doublets due to coupling with each other.

Detailed experimental ^1H NMR data for **4-bromo-2-thiophenecarboxylic acid** is not readily available in the public domain. The expected chemical shift ranges are based on the analysis of similar thiophene derivatives.

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. For **4-bromo-2-thiophenecarboxylic acid**, five distinct carbon signals are expected: four for the thiophene ring and one for the carboxylic acid carbonyl group. The carbonyl carbon is typically observed in the downfield region of the spectrum (around 160-185 ppm). The chemical shifts of the thiophene ring carbons are influenced by the positions of the bromine and carboxylic acid substituents.

A reported ^{13}C NMR spectrum for **4-bromo-2-thiophenecarboxylic acid** was obtained in methanol- d_4 (CD_3OD).^[2] While the full peak list is not publicly available, the reference provides a source for this data.

Carbon Atom	Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)	~160 - 170
Thiophene Ring Carbons	~110 - 140

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-bromo-2-thiophenecarboxylic acid** is expected to show characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid group, as well as vibrations associated with the thiophene ring and the C-Br bond.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	3300 - 2500	Broad, Strong
C-H stretch (Aromatic)	3100 - 3000	Medium
C=O stretch (Carboxylic Acid)	1760 - 1690	Strong
C=C stretch (Thiophene Ring)	1600 - 1475	Medium
C-O stretch (Carboxylic Acid)	1320 - 1210	Strong
C-Br stretch	600 - 500	Medium

Specific experimental FT-IR data for **4-bromo-2-thiophenecarboxylic acid** is not readily available in the public domain. The expected absorption ranges are based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-bromo-2-thiophenecarboxylic acid**, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

The NIST Mass Spectrometry Data Center provides GC-MS data for **4-bromo-2-thiophenecarboxylic acid**.^[1] Key fragments observed are at m/z 208 and 206, corresponding to the molecular ions with the two bromine isotopes. Other significant fragments are observed at m/z 191 and 132.^[1] The fragmentation likely involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

m/z	Interpretation
208, 206	Molecular Ion $[M]^+$ (with ^{81}Br and ^{79}Br)
191, 189	$[M - \text{OH}]^+$
163, 161	$[M - \text{COOH}]^+$
132	$[M - \text{Br}]^+$

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of a solid sample like **4-bromo-2-thiophenecarboxylic acid** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4). The choice of solvent is critical as it can influence chemical shifts.
- **Instrument:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected chemical shift range.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

- **Sample Preparation:** Place a small amount of the powdered sample directly onto the ATR crystal.
- **Instrument:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Acquisition:** Collect the spectrum over a typical range of 4000-400 cm^{-1} . A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

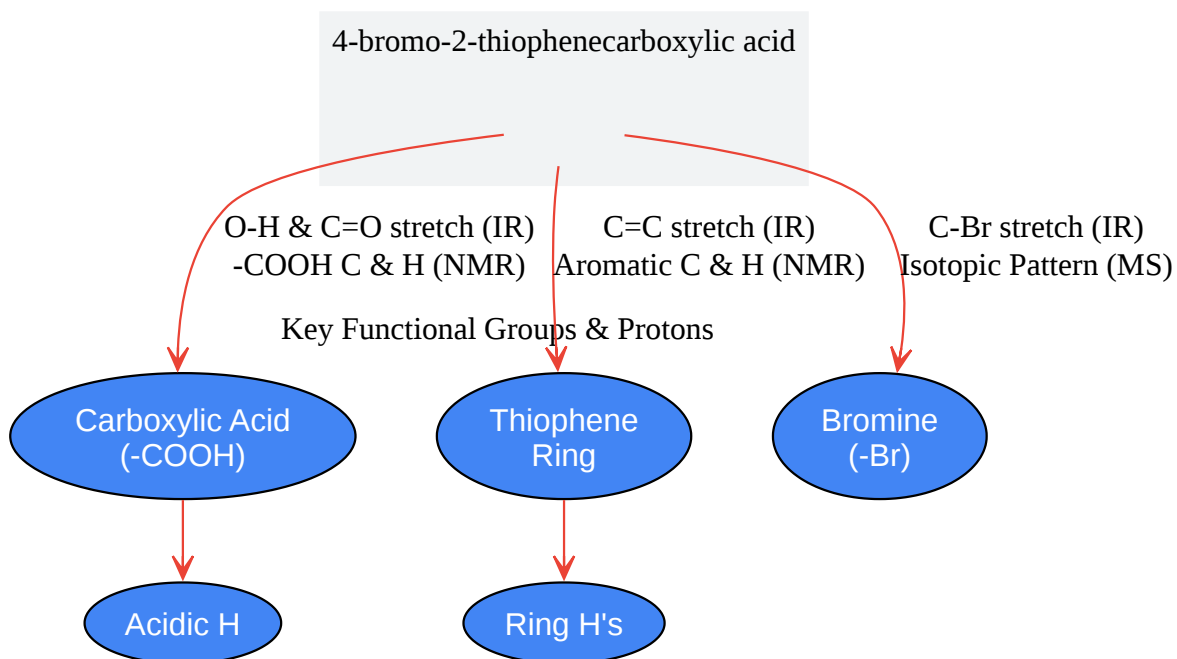
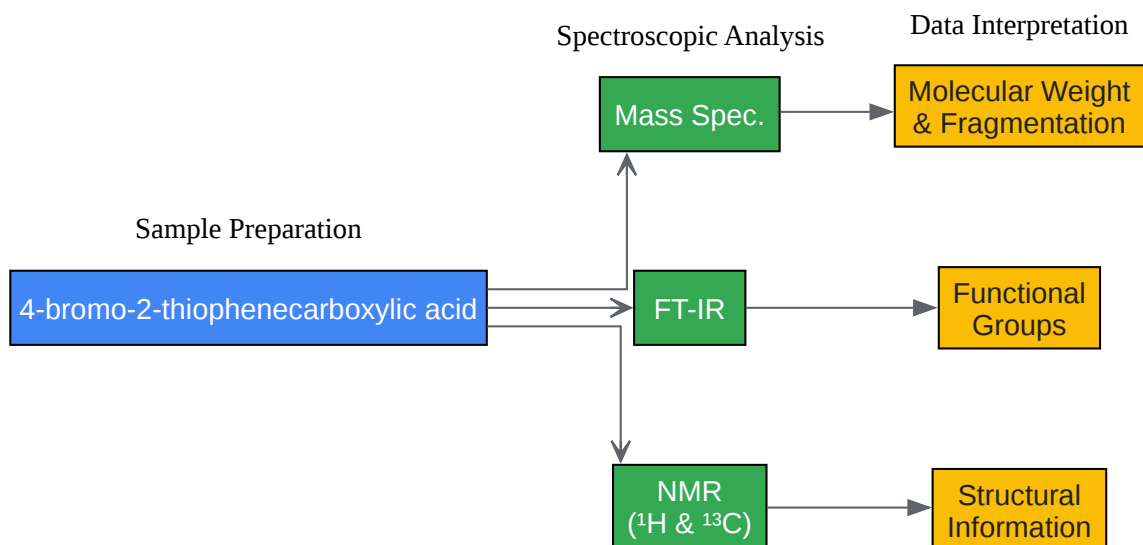
Mass Spectrometry (MS)

A standard method for analyzing a volatile solid compound like **4-bromo-2-thiophenecarboxylic acid** is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent.
- **Instrument:** Use a GC-MS system. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.
- **Ionization:** Use a standard electron ionization (EI) source (typically 70 eV).
- **Mass Analysis:** Scan a mass range appropriate for the expected molecular weight and fragments.
- **Data Analysis:** The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the key structural features of **4-bromo-2-thiophenecarboxylic acid**.



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References

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- 2. spectrabase.com [spectrabase.com]
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